1,1'-Biphenyl, 3,3'-bis(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl is a compound characterized by the presence of two trifluoromethoxy groups attached to a biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl can be achieved through a one-pot method. This involves the reaction of readily available starting materials under specific conditions. For instance, the compound can be synthesized by reacting 3,3’-dihydroxybiphenyl with trifluoromethanesulfonic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl include trifluoromethanesulfonic anhydride, bases such as sodium hydride, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl involves its interaction with various molecular targets. The trifluoromethoxy groups enhance the compound’s ability to participate in chemical reactions, making it a versatile reagent. The electron-withdrawing nature of these groups also influences the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but differs in its overall structure and reactivity.
1,4-Bis(trifluoromethyl)benzene: Another related compound with trifluoromethyl groups positioned differently on the benzene ring.
Uniqueness
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl is unique due to the specific positioning of the trifluoromethoxy groups on the biphenyl structure. This positioning significantly influences its chemical properties and reactivity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
1261588-73-1 |
---|---|
Molekularformel |
C14H8F6O2 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
1-(trifluoromethoxy)-3-[3-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)21-11-5-1-3-9(7-11)10-4-2-6-12(8-10)22-14(18,19)20/h1-8H |
InChI-Schlüssel |
YFTGRZXQPJKNIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.